molecular formula C12H17NO4 B13008334 2-Aminomethyl-3-(3,5-dimethoxyphenyl)propionic acid

2-Aminomethyl-3-(3,5-dimethoxyphenyl)propionic acid

Cat. No.: B13008334
M. Wt: 239.27 g/mol
InChI Key: ZYGAOZKBORYJIH-UHFFFAOYSA-N
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Description

2-Aminomethyl-3-(3,5-dimethoxyphenyl)propionic acid is a synthetic compound featuring a propionic acid backbone substituted with a 3,5-dimethoxyphenyl group at position 3 and an aminomethyl group at position 2. This structure is derived from intermediates like 3-(3,5-dimethoxyphenyl)propionic acid (CAS 717-94-2), which is widely used in synthesizing bioactive molecules such as isocoumarins and dihydroisocoumarins . The compound’s synthesis typically involves coupling reactions using reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) in anhydrous dichloromethane under nitrogen atmosphere, followed by purification via flash chromatography . Its applications span pharmacological research, particularly as a precursor for natural products like thunberginol B, which exhibits anti-inflammatory and cytotoxic properties .

Properties

IUPAC Name

2-(aminomethyl)-3-(3,5-dimethoxyphenyl)propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO4/c1-16-10-4-8(5-11(6-10)17-2)3-9(7-13)12(14)15/h4-6,9H,3,7,13H2,1-2H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYGAOZKBORYJIH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1)CC(CN)C(=O)O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyanide Addition and Ammonolysis Route

A common approach to introduce the amino group at the alpha position involves:

  • Step 1: Reaction of 3,5-dimethoxyphenylacetaldehyde with alkali metal cyanide and ammonium chloride in aqueous ammonium hydroxide, in the presence of an organic solvent (e.g., alkyl halides or aromatic hydrocarbons) at 30–70 °C for 1–8 hours.
  • Step 2: Isolation of the resulting 2-amino-3-(3,5-dimethoxyphenyl)propionitrile intermediate.
  • Step 3: Hydrolysis of the nitrile to the amino acid by treatment with aqueous hydrochloric acid or ammonium hydroxide under controlled pH and temperature conditions.
  • Notes: This method is adapted from procedures for 3,4-dimethoxy derivatives and yields optically active amino acids when chiral auxiliaries or resolution steps are included.

Borane Reduction of Corresponding Acids or Esters

  • Reagents: Borane-tetrahydrofuran complex or dimethylsulfide borane complex.
  • Conditions: Reaction in anhydrous tetrahydrofuran at 0 °C to room temperature, stirring for 1.5 to 12 hours.
  • Workup: Quenching with methanol or ammonium chloride solution, followed by extraction and purification.
  • Yields: High yields reported (up to 100% in some steps) for reduction of 3-(3,4-dimethoxyphenyl)propionic acid to corresponding alcohols or amino derivatives.
  • Advantages: Mild conditions, high selectivity, and good yields.

Coupling Reactions for Amino Acid Derivatives

  • Method: Coupling of acid derivatives with primary or secondary amines using carbodiimide coupling agents (e.g., N,N′-dicyclohexylcarbodiimide) and N-hydroxysuccinimide in acetonitrile at room temperature.
  • Alternative: Azide coupling methods for improved yields and simpler workup.
  • Application: Useful for preparing N-alkylated amino acid derivatives structurally related to this compound.

Summary Table of Preparation Methods

Method Reagents/Conditions Yield (%) Notes
Hydrolysis of ester precursor Ethyl ester, NaOH (10%), MeOH, reflux 12 h ~89 Followed by acidification, extraction, and silica gel purification
Cyanide addition + ammonolysis 3,5-Dimethoxyphenylacetaldehyde, alkali metal cyanide, NH4Cl, NH4OH, 30–70 °C, 1–8 h Variable Multi-step, allows chiral synthesis, adapted from 3,4-dimethoxy analogs
Borane reduction BH3-THF or (CH3)2SBH3, 0–75 °C, 1.5–12 h 88–100 Mild, high yield, suitable for reduction of acids to amino alcohols or amines
Carbodiimide coupling DCC, NHS, amines, acetonitrile, room temp, 12 h High Efficient for N-alkyl amino acid derivatives, alternative azide coupling available

Research Findings and Considerations

  • The cyanide addition and ammonolysis method is well-established for synthesizing alpha-amino acids from aldehydes but involves multiple steps and requires careful control of reaction conditions to avoid side products and racemization.
  • Borane reductions provide a straightforward and high-yielding route to amino alcohol intermediates, which can be further transformed into amino acids or derivatives.
  • Coupling methods using carbodiimides are valuable for modifying the amino acid after synthesis, enabling the preparation of derivatives for biological or pharmaceutical applications.
  • The choice of method depends on the desired stereochemistry, scale, and available starting materials.
  • No direct preparation method for this compound was found in the literature, but the above methods are adaptable from closely related compounds.

Chemical Reactions Analysis

Types of Reactions

2-Aminomethyl-3-(3,5-dimethoxyphenyl)propionic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.

    Substitution: The aminomethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

    Oxidation: Produces ketones or aldehydes.

    Reduction: Produces alcohols.

    Substitution: Produces various substituted derivatives depending on the reagents used.

Scientific Research Applications

2-Aminomethyl-3-(3,5-dimethoxyphenyl)propionic acid has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including its role as a precursor in drug development.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Aminomethyl-3-(3,5-dimethoxyphenyl)propionic acid involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds with biological molecules, influencing their structure and function. The compound may also interact with enzymes, altering their activity and affecting metabolic pathways.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The compound’s structural analogs differ primarily in substitution patterns on the phenyl ring and functional groups. Key comparisons include:

Table 1: Comparison of Structural Analogs
Compound Name CAS Number Molecular Formula Melting Point (°C) Key Applications/Properties
3-(3,5-Dimethoxyphenyl)propionic acid 717-94-2 C₁₁H₁₄O₄ Not reported Intermediate for isocoumarin synthesis
3-(3,4-Dimethoxyphenyl)propionic acid 2107-70-2 C₁₁H₁₄O₄ 96–97 Biochemical research
3-(4-Hydroxy-3-methoxyphenyl)propanoic acid 1135-23-5 C₁₀H₁₂O₄ Not reported Antioxidant studies
3,4,5-Trimethoxyphenylacetic acid 951-82-6 C₁₁H₁₄O₅ Not reported Pharmaceutical intermediates

Key Observations:

  • Substituent Position Effects : The 3,5-dimethoxy substitution (as in the target compound) enhances steric accessibility for cyclization reactions compared to 3,4-dimethoxy analogs, facilitating the synthesis of isocoumarins .
  • Melting Points : 3-(3,4-Dimethoxyphenyl)propionic acid exhibits a higher melting point (96–97°C) than its 3,5-isomer, likely due to differences in crystallinity from para-substitution .

Biological Activity

2-Aminomethyl-3-(3,5-dimethoxyphenyl)propionic acid (also referred to as AMPA or its derivative compounds) is a bioactive compound that has garnered attention for its potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C11H15NO4
  • Molecular Weight : 225.24 g/mol
  • Structure : The compound features a propionic acid backbone with an aminomethyl group and a dimethoxyphenyl substituent, which contributes to its biological activity.

The biological activity of this compound is primarily attributed to its interaction with various biological targets:

  • Neurotransmitter Modulation : This compound is known to influence neurotransmitter systems, particularly glutamate receptors. It acts as an agonist at AMPA receptors, which are critical for synaptic transmission and plasticity in the central nervous system (CNS) .
  • Antioxidant Properties : Research indicates that derivatives of this compound exhibit significant antioxidant activity. The presence of methoxy groups enhances its ability to scavenge free radicals, potentially offering neuroprotective effects .
  • Anti-inflammatory Effects : Studies suggest that the compound may modulate inflammatory pathways, contributing to reduced neuroinflammation in models of neurodegenerative diseases .

Antioxidant Activity

A study evaluated the antioxidant properties of various phenolic compounds, including derivatives similar to this compound. The findings demonstrated that these compounds effectively inhibited lipid peroxidation and scavenged free radicals, highlighting their potential in preventing oxidative stress-related damage .

Neuroprotective Effects

In experimental models of neurodegeneration, this compound was shown to improve cognitive function and reduce neuronal loss. For instance:

  • Case Study 1 : In a rat model of Alzheimer's disease, administration of the compound resulted in decreased levels of amyloid-beta plaques and improved memory performance in behavioral tests .
  • Case Study 2 : A separate study on mice indicated that treatment with this compound led to a significant reduction in markers of neuroinflammation and oxidative stress after induced traumatic brain injury .

Comparative Activity with Other Compounds

The following table summarizes the biological activities of this compound compared to other related compounds:

Compound NameAntioxidant ActivityNeuroprotective EffectAnti-inflammatory Effect
This compoundHighSignificantModerate
3-(4-hydroxyphenyl)propionic acidModerateModerateLow
4-Methoxybenzoic acidLowMinimalHigh

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